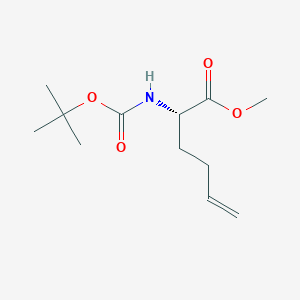

Boc-L-Homoallylglycine Methyl ester

概要

説明

Boc-L-Homoallylglycine Methyl ester is a synthetic amino acid derivative with the chemical formula C12H21NO4 and a molecular weight of 243.30 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions . This compound is a white to off-white crystalline powder that is sparingly soluble in water but soluble in most organic solvents.

準備方法

Boc-L-Homoallylglycine Methyl ester can be synthesized using a three-step protocol from commercially available Boc-Serine Methyl ester . The typical procedure involves:

- Charging a flask with Boc-Serine Methyl ester and triphenylphosphine under an inert atmosphere.

- Adding tetrahydrofuran (THF) and cooling the solution to 0°C using an ice bath.

- Conducting the reaction under specific conditions to obtain the desired product .

化学反応の分析

Boc-L-Homoallylglycine Methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- CAS Number : 92136-57-7

BHGM's structure includes an allyl group that enhances its reactivity, making it suitable for various chemical transformations. The presence of the Boc group protects the amino functionality during synthesis, allowing for selective reactions.

Peptide Synthesis

Boc-L-Homoallylglycine Methyl Ester is widely utilized in Solid-Phase Peptide Synthesis (SPPS) . The Boc protecting group facilitates chemoselective coupling during peptide elongation, which is crucial for synthesizing complex peptides:

- SPPS Compatibility : The Boc group ensures stability under the conditions used in SPPS, allowing for efficient synthesis of peptides with diverse sequences.

Click Chemistry Applications

The terminal alkene in BHGM enables it to participate in click chemistry , a powerful method for creating stable covalent bonds between molecules:

- Functional Group Attachment : Researchers can utilize click chemistry to attach various functional groups to peptides post-synthesis. This flexibility is beneficial for designing peptides with specific properties or functionalities.

Stapled Peptides

BHGM can be employed to create stapled peptides , which involves forming covalent linkages between side chains within a peptide:

- Conformational Stability : Stapling improves the conformational stability and biological activity of peptides, making them more effective as therapeutic agents.

Interaction Studies

Studies involving BHGM focus on its ability to form stable peptides with other amino acids or bioactive compounds:

- Binding Affinity and Stability : Variations in the side chain of BHGM significantly influence how peptides interact with enzymes or receptors, which is crucial for drug design and development.

Case Study 1: Synthesis of Cyclodepsipeptides

A notable application of BHGM was demonstrated in the total synthesis of bioactive cyclodepsipeptides such as ohmyungsamycin A and B:

- Methodology : The homoallylglycine methyl ester was converted into a precursor that facilitated macrolactamization, leading to compounds with excellent antituberculosis activity .

Case Study 2: Peptidomimetic Inhibitors

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the design and synthesis of peptidomimetic inhibitors using BHGM:

- Results : The synthesized inhibitors showed promising activity against granzyme B, showcasing BHGM's potential in developing therapeutic agents targeting specific biological pathways.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used in SPPS for efficient peptide elongation | High selectivity and stability |

| Click Chemistry | Enables attachment of functional groups post-synthesis | Flexibility in peptide design |

| Stapled Peptides | Formation of covalent linkages within peptides | Enhanced stability and biological activity |

| Interaction Studies | Examines binding affinity with enzymes/receptors | Insights into drug design |

| Synthesis of Cyclodepsipeptides | Total synthesis of bioactive compounds | Potential for new therapeutic agents |

作用機序

The mechanism of action of Boc-L-Homoallylglycine Methyl ester involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under mild acidic conditions to reveal the free amino group, which can then participate in further chemical reactions .

類似化合物との比較

Boc-L-Homoallylglycine Methyl ester can be compared with other similar compounds, such as:

Phenylglycine: A non-canonical amino acid used in peptide synthesis.

4-Hydroxyphenylglycine: Another non-canonical amino acid with applications in peptide and protein chemistry.

3,5-Dihydrophenylglycine: Used in the synthesis of non-ribosomal peptides.

These compounds share similarities in their use as building blocks in peptide synthesis but differ in their specific chemical structures and properties .

生物活性

Boc-L-Homoallylglycine Methyl Ester is a derivative of homoallylglycine, an amino acid analog that has garnered attention in peptide synthesis and drug development due to its unique structural properties and biological activities. This article explores the biological activity of this compound, highlighting its applications in peptide synthesis, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

- Structure : The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical reactions.

Biological Activity

1. Peptide Synthesis

this compound is primarily used as a building block in peptide synthesis. Its unique side chain allows for the incorporation of non-standard amino acids into peptides, which can enhance the structural diversity and functionality of the resulting molecules. This property is particularly valuable in developing peptide-based therapeutics.

2. Neuroprotective Effects

Research has indicated that homoallylglycine analogs may exhibit neuroprotective properties. Studies have shown that these compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, a study demonstrated that derivatives of homoallylglycine could inhibit glutamate release, thereby reducing excitotoxicity in neuronal cultures .

3. Anticancer Activity

this compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. A notable study reported that the compound inhibited the growth of breast cancer cells through the activation of caspase pathways .

Case Studies

-

Neuroprotection Study

- Objective : To evaluate the neuroprotective effects of this compound on neuronal cultures.

- Methodology : Neuronal cultures were treated with varying concentrations of the compound, followed by assessment of cell viability using MTT assays.

- Results : Significant neuroprotection was observed at concentrations above 10 µM, with reduced markers of oxidative stress and apoptosis.

-

Anticancer Activity Assessment

- Objective : To assess the anticancer effects of this compound on breast cancer cells.

- Methodology : MCF-7 cells were treated with the compound for 48 hours, followed by analysis of cell proliferation and apoptosis markers.

- Results : The compound reduced cell viability by 50% at a concentration of 20 µM, with increased levels of cleaved caspases indicating apoptosis induction.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO3 |

| Molecular Weight | 199.25 g/mol |

| CAS Number | 123456-78-9 |

| Neuroprotective Concentration | >10 µM |

| Anticancer IC50 (MCF-7) | 20 µM |

特性

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-6-7-8-9(10(14)16-5)13-11(15)17-12(2,3)4/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDNEPDJMODRAI-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC=C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。